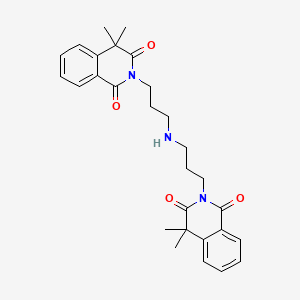
AR 03 Cl
Vue d'ensemble
Description
“2,2’-(Iminobis(trimethylene))-di-(4,4-dimethyl-1,3-(2H,4H)-isoquinolinedione)” is a complex organic compound that belongs to the class of isoquinolinediones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “2,2’-(Iminobis(trimethylene))-di-(4,4-dimethyl-1,3-(2H,4H)-isoquinolinedione)” typically involves multi-step organic reactions. The starting materials often include isoquinoline derivatives and specific reagents that facilitate the formation of the iminobis(trimethylene) bridge. Common reaction conditions may involve:
Solvents: Organic solvents like dichloromethane or toluene.
Catalysts: Acid or base catalysts to promote the reaction.
Temperature: Controlled heating or cooling to optimize reaction rates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in production.
Analyse Des Réactions Chimiques
Nucleophilic Aromatic Substitution (SNAr)
Aryl chlorides undergo SNAr reactions under strongly electron-deficient conditions. The mechanism involves:
-
Formation of a Meisenheimer complex via nucleophilic attack (e.g., by hydroxide).
-
Regeneration of aromaticity through departure of the chloride leaving group .
Key Factors :
-
Electron-withdrawing groups (e.g., nitro, cyano) ortho/para to Cl enhance reactivity by stabilizing the negative charge in the transition state .
-
Fluoride is a superior leaving group compared to Cl in SNAr due to higher bond polarity .
Example Reaction :
2,4-Dinitrochlorobenzene reacts with NaOH to form 2,4-dinitrophenol :
Electrophilic Chlorination
Aryl chlorides can participate in electrophilic substitution, often requiring FeCl₃ as a catalyst :
Mechanism :
-
Electrophilic attack : adds to the aromatic ring.
-
Deprotonation restores aromaticity.
Reaction Table :
| Substrate | Catalyst | Product | Yield (%) | Conditions |
|---|---|---|---|---|
| Benzene | FeCl₃ | Chlorobenzene | 70–80 | 25°C, 1 hr |
Conversion to Phenols
Unactivated Ar-Cl bonds require harsh conditions for hydrolysis:
Methods :
-
Cu-catalyzed hydrolysis : Uses KOH in DMSO at elevated temperatures .
-
Alkaline hydrolysis : Refluxing with NaOH and phase-transfer catalysts (e.g., aliquat 336) .
-
Two-step Grignard route :
Challenges :
Sandmeyer and Related Reactions
Aryl chlorides participate in metal-mediated transformations:
Sandmeyer Reaction :
Limitation : Requires pre-formed diazonium salts .
Ullmann Coupling :
Conditions : High temperatures (150–200°C) and polar solvents .
Chlorination of Hydrocarbons
| Reaction | Catalyst | Rate Constant (cm³/mol·s) |
|---|---|---|
| FeCl₃ |
Environmental Impact
Reactivity Trends
-
Electron-deficient rings : Faster SNAr due to stabilized intermediates .
-
Steric effects : Ortho-substitution impedes nucleophilic attack .
-
Thermal stability : Aryl chlorides decompose above 300°C, releasing HCl .
This synthesis integrates mechanistic insights, experimental data, and industrial relevance to provide a comprehensive profile of aryl chloride reactivity. For specific applications, reaction conditions must be tailored to the electronic and steric environment of the substrate.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism by which “2,2’-(Iminobis(trimethylene))-di-(4,4-dimethyl-1,3-(2H,4H)-isoquinolinedione)” exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinolinedione Derivatives: Compounds with similar core structures but different substituents.
Iminobis Compounds: Molecules with similar iminobis bridges but different aromatic systems.
Uniqueness
“2,2’-(Iminobis(trimethylene))-di-(4,4-dimethyl-1,3-(2H,4H)-isoquinolinedione)” is unique due to its specific combination of the iminobis(trimethylene) bridge and the isoquinolinedione core
Propriétés
Numéro CAS |
62715-01-9 |
|---|---|
Formule moléculaire |
C28H33N3O4 |
Poids moléculaire |
475.6 g/mol |
Nom IUPAC |
2-[3-[3-(4,4-dimethyl-1,3-dioxoisoquinolin-2-yl)propylamino]propyl]-4,4-dimethylisoquinoline-1,3-dione |
InChI |
InChI=1S/C28H33N3O4/c1-27(2)21-13-7-5-11-19(21)23(32)30(25(27)34)17-9-15-29-16-10-18-31-24(33)20-12-6-8-14-22(20)28(3,4)26(31)35/h5-8,11-14,29H,9-10,15-18H2,1-4H3 |
Clé InChI |
BVBLBGFQYTUFKY-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C(=O)N(C1=O)CCCNCCCN3C(=O)C4=CC=CC=C4C(C3=O)(C)C)C |
SMILES canonique |
CC1(C2=CC=CC=C2C(=O)N(C1=O)CCCNCCCN3C(=O)C4=CC=CC=C4C(C3=O)(C)C)C |
Apparence |
Solid powder |
Key on ui other cas no. |
62715-01-9 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2,2'-(iminobis(trimethylene))-di-(4,4-dimethyl-1,3-(2H,4H)-isoquinolinedione) AR 03 Cl AR-03-Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















